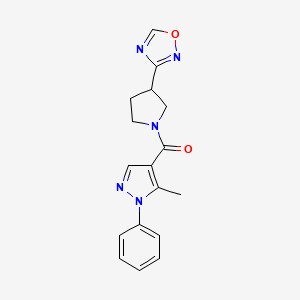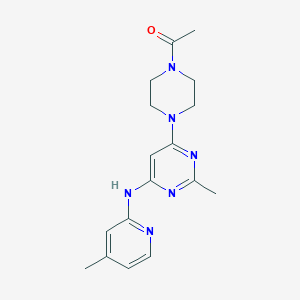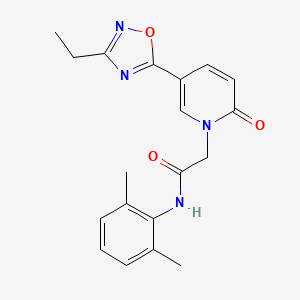![molecular formula C10H9N5 B2494195 [[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile CAS No. 221295-10-9](/img/structure/B2494195.png)
[[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related malononitrile derivatives involves reactions that yield compounds with potential applications as chemosensors and in creating novel chromophores. For instance, malononitrile dimer interaction with various reagents leads to the formation of functionalized analogs, showcasing the compound's versatility in synthesis processes (Belikov et al., 2018).
Molecular Structure Analysis
The molecular structure of malononitrile derivatives, including those similar to [[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile, is characterized by their ability to form donor-acceptor complexes. This is evident in compounds exhibiting solvatochromic behavior and two-photon absorption properties, indicative of strong intramolecular charge transfer (Zhao et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving malononitrile derivatives demonstrate the compound's reactivity towards various nucleophiles, leading to the formation of diverse heterocyclic systems. These reactions are crucial for synthesizing compounds with potential applications in material science and as chemosensors (Elmaati et al., 2003).
Physical Properties Analysis
The physical properties of malononitrile derivatives, such as their solvatochromic behavior and fluorescence emission, are influenced by their molecular structure. These properties are essential for their application in sensors and photophysical studies (Bogdanov et al., 2019).
Chemical Properties Analysis
Malononitrile derivatives exhibit a range of chemical properties, including the ability to undergo various nucleophilic substitutions and cyclization reactions. These properties are pivotal in creating functionalized materials and heterocyclic compounds with significant chemical interest (Hanzlowsky et al., 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Substrate for Heterocyclic System Construction : Hydrazone reacts with DMFDMA (N,N-Dimethylformamide dimethyl acetal) to form 2-dimethylaminomethylene-3-(phenylhydrazono)-indan-1-one, which further reacts with various active methylene compounds, including malononitrile, to yield diverse heterocyclic systems like indenopyran, indenpyridine, and trinitrile derivatives (Elmaati et al., 2003).
Biological Activity and Cytotoxicity
- Precursor for Biological Active Compounds : Synthesis involving malononitrile leads to the formation of compounds with potential biological activities. For instance, it is used to synthesize pyrazolo[5, 1-c] [1, 2, 4] triazines, which have been studied for their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (MCF7) (Al-Adiwish et al., 2017).
Photophysical Properties
- Photophysical Characteristics : Malononitrile derivatives have been investigated for their photophysical properties. Specifically, two malononitrile derivatives were synthesized and their photophysical characteristics, including intramolecular charge transfer absorption bands and fluorescence emission, were explored using various spectroscopic methods. Their two-photon absorption cross-section values were also determined, indicating potential application in photonics and bioimaging (Zhao et al., 2007).
Chemical Reactivity
- Utility in Organic Synthesis : Malononitrile reacts with various compounds to form a wide range of products, demonstrating its versatility as a reactant in organic syntheses. For instance, it reacts with ethyl cyanoacetate to give polyfunctional substituted pyridine derivatives, which further react to yield condensed products or couple with benzenediazonium chloride to produce phenylhydrazone derivatives (Mohareb & Fahmy, 1985).
Wirkmechanismus
Target of Action
It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities .
Mode of Action
It’s known that a zn(otf)2-promoted cyclization reaction of tosylhydrazones with 2-(dimethylamino)malononitrile has been successfully developed, providing an efficient strategy for the synthesis of substituted 1-tosyl-1h-pyrazoles .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is the rate and extent to which the active drug ingredient enters the systemic circulation and thereby gains access to the site of action .
Eigenschaften
IUPAC Name |
2-[[5-(dimethylamino)pyrazin-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-15(2)10-7-13-9(6-14-10)3-8(4-11)5-12/h3,6-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITKZOGDTQIYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(N=C1)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2494115.png)
![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide](/img/structure/B2494119.png)
![Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate](/img/structure/B2494120.png)
![1-[(4-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2494121.png)


![2-Cyclopropyl-4-methyl-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2494125.png)


![7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2494133.png)
![2-[4]Quinolyl-ethylamine](/img/structure/B2494134.png)
![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494135.png)